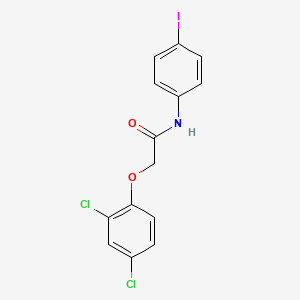

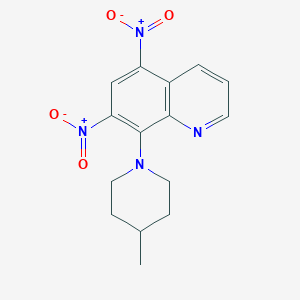

![molecular formula C24H18ClNO3S2 B11692772 (5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)

(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-5-({4-[(4-Chlorphenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiazolidinonring, Chlorphenyl- und Methoxyphenylgruppen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-({4-[(4-Chlorphenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 4-Chlorbenzaldehyd mit 4-Methoxybenzylamin unter Bildung einer intermediären Schiff-Base. Dieses Zwischenprodukt wird dann mit 2-Mercaptoessigsäure und einem geeigneten Katalysator unter Rückflussbedingungen umgesetzt, um den Thiazolidinonring zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, automatisierter Synthese und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(5E)-5-({4-[(4-Chlorphenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Thiazolidinonderivaten.

Substitution: Bildung von substituierten Thiazolidinonderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5E)-5-({4-[(4-Chlorphenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch es in der synthetischen organischen Chemie wertvoll ist.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit bestimmten Enzymen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krankheiten, bei denen die Enzyminhibition eine therapeutische Strategie ist.

Medizin

In der Medizin wird (5E)-5-({4-[(4-Chlorphenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one auf seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften untersucht. Seine Interaktionen mit zellulären Signalwegen und molekularen Zielstrukturen sind von großem Interesse.

Industrie

Im Industriesektor wird diese Verbindung auf ihre potenzielle Verwendung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen untersucht, da sie über einzigartige chemische Eigenschaften verfügt.

Wirkmechanismus

Der Wirkmechanismus von (5E)-5-({4-[(4-Chlorphenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung bindet an diese Zielstrukturen, verändert deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Als Enzyminhibitor kann sie beispielsweise die aktive Stelle des Enzyms blockieren, wodurch die Substratbindung und die anschließende katalytische Aktivität verhindert werden.

Wirkmechanismus

The mechanism of action of (5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum mit einem ähnlichen Strukturmotiv.

1-(5,5,5-Trichlorpentyl)-1H-1,2,4-Triazol: Eine Verbindung mit einem Triazolring und ähnlichen Substituenten.

Einzigartigkeit

(5E)-5-({4-[(4-Chlorphenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one ist aufgrund seiner Kombination aus einem Thiazolidinonring mit Chlorphenyl- und Methoxyphenylgruppen einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht zu finden sind, was sie für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.

Eigenschaften

Molekularformel |

C24H18ClNO3S2 |

|---|---|

Molekulargewicht |

468.0 g/mol |

IUPAC-Name |

(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H18ClNO3S2/c1-28-20-12-8-19(9-13-20)26-23(27)22(31-24(26)30)14-16-4-10-21(11-5-16)29-15-17-2-6-18(25)7-3-17/h2-14H,15H2,1H3/b22-14+ |

InChI-Schlüssel |

UMKJZJACZFIHLY-HYARGMPZSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/SC2=S |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

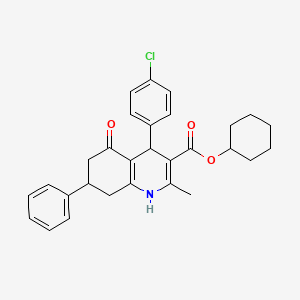

![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)

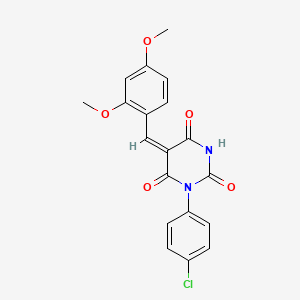

![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

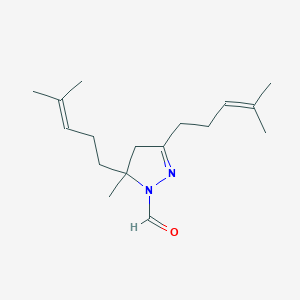

![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)

![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)

![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)

![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)

![Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)

![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)